2-Amino-5-(2-methoxy-4-pyridyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(2-methoxy-4-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a methoxy-pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methoxy-4-pyridyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-4-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methoxy-4-pyridyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the methoxy group can yield various substituted thiadiazoles.
Scientific Research Applications
2-Amino-5-(2-methoxy-4-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methoxy-4-pyridyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the methoxy-pyridyl group and has different chemical properties.
5-(2-Methoxy-4-pyridyl)-1,3,4-thiadiazole: Lacks the amino group and has different reactivity.
2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole: Lacks the methoxy group and has different solubility and reactivity.
Uniqueness
2-Amino-5-(2-methoxy-4-pyridyl)-1,3,4-thiadiazole is unique due to the presence of both the amino group and the methoxy-pyridyl group, which confer specific chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8N4OS |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(2-methoxypyridin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-6-4-5(2-3-10-6)7-11-12-8(9)14-7/h2-4H,1H3,(H2,9,12) |
InChI Key |
JRXMVSVVLDLYNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2=NN=C(S2)N |
Origin of Product |
United States |
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